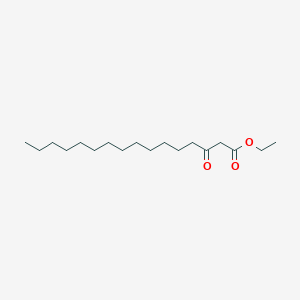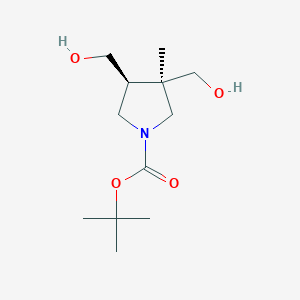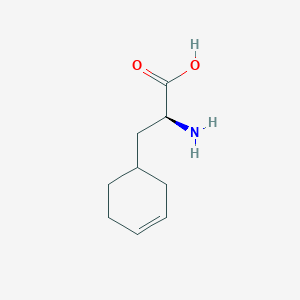![molecular formula C10H17NO3 B13346388 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxa-8-azaspiro[45]decan-3-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
- 2-{8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid
Uniqueness
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10/h8,11H,1-7H2,(H,12,13) |
InChIキー |
BDDSGPWCGPNDIC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC(CO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


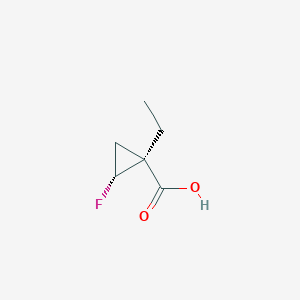
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
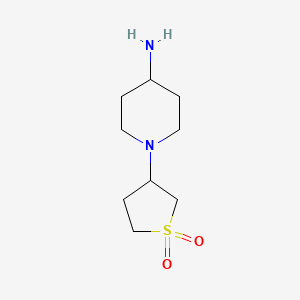
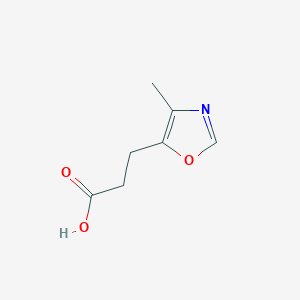
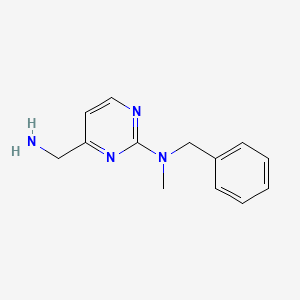
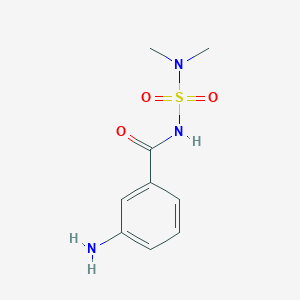
![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
